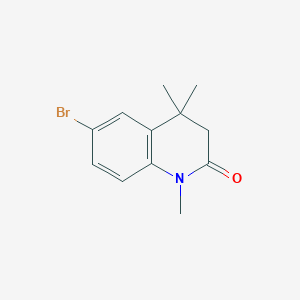
6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one
説明
6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (6-Br-TMDQ) is an organic compound that is widely used in the pharmaceutical and chemical industries. It is a derivative of quinoline and is used as an intermediate in the synthesis of various drugs, including anti-inflammatory and anti-cancer agents. 6-Br-TMDQ has also been used in the development of new materials and in the study of enzyme inhibition.
科学的研究の応用
Synthesis and Characterization
6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one has been utilized in various synthetic applications, such as the one-pot three-component synthesis of 2,3-disubstituted-4(3H)-quinazolinones. This process involves isatoic anhydride, orthoesters, and amines as raw materials, catalyzed by KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions (Mohammadi & Hossini, 2011). Another study explored the Knorr synthesis of this compound, optimizing the conditions for the synthesis and shedding light on the reaction mechanism (Wlodarczyk et al., 2011).
Electrophilic Substitution
The compound's utility extends to electrophilic substitution reactions, where it can react with a range of electrophiles to provide a mild substitution method for the tetrahydroquinoline core (Bouclé Sébastien et al., 2010).
Novel Synthesis Methods
Efficient and selective synthesis methods have been developed for derivatives of this compound, including tribromoquinoline and dibromo tetrahydroquinoline, showing the compound's versatility in chemical synthesis (Şahin et al., 2008).
Biological and Pharmaceutical Applications
This compound and its derivatives have been explored for potential biological and pharmaceutical applications. For instance, antimicrobial properties have been evaluated for novel quinazolinone derivatives, providing insights into their potential therapeutic use (Patel et al., 2006). Additionally, 6-aryl-2-styrylquinazolin-4(3H)-ones, derived from this compound, have shown promising results in anticancer and antimicrobial properties, highlighting their significance in medicinal chemistry (Agbo et al., 2015).
特性
IUPAC Name |
6-bromo-1,4,4-trimethyl-3H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-12(2)7-11(15)14(3)10-5-4-8(13)6-9(10)12/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAOOSQZJDXRKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C2=C1C=C(C=C2)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626571 | |
| Record name | 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144583-92-6 | |
| Record name | 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


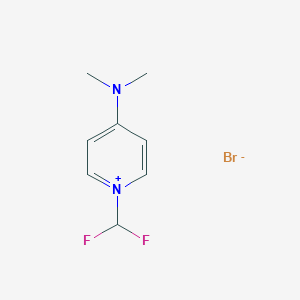

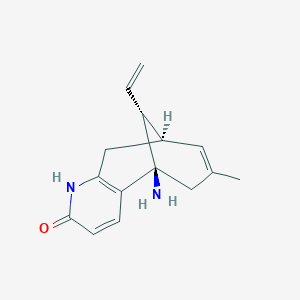


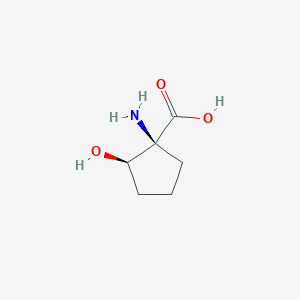
![Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester](/img/structure/B169970.png)
![Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B169974.png)

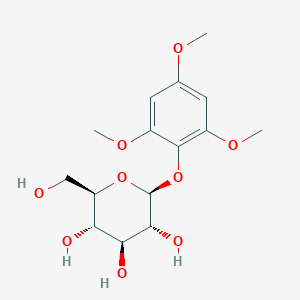
![Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B169982.png)
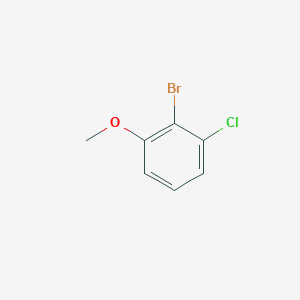

![[(4-Bromophenyl)amino]acetic acid](/img/structure/B169987.png)